Fmoc-Val-Cit-PAB

ADC Linker Stability Plasma Stability Drug Release Kinetics

Select Fmoc-Val-Cit-PAB (CAS 159858-22-7) for your ADC programs to leverage a proven, modular linker architecture. This compound uniquely combines an Fmoc protecting group, a Val-Cit dipeptide for rapid lysosomal cleavage, and a PAB spacer for traceless payload release. Avoid generic alternatives; their different hydrophobicities can cause aggregation and altered pharmacokinetics. Procure only from sources utilizing patent-protected synthetic methods that minimize diastereomeric impurities, directly mitigating the risk of high molecular weight aggregates and safeguarding your conjugation investment. Essential for targeted oncology therapeutics requiring a wide therapeutic window.

Molecular Formula C33H39N5O6
Molecular Weight 601.7 g/mol
CAS No. 159858-22-7
Cat. No. B607520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Val-Cit-PAB
CAS159858-22-7
SynonymsFmoc-Val-Cit-PAB-OH;  ADC linker.
Molecular FormulaC33H39N5O6
Molecular Weight601.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m0/s1
InChIKeyDALMAZHDNFCDRP-VMPREFPWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fmoc-Val-Cit-PAB: Analytical Baseline and Core Identity for ADC Linker Procurement


Fmoc-Val-Cit-PAB (CAS: 159858-22-7) is a heterobifunctional, enzymatically cleavable linker specifically designed for the construction of antibody-drug conjugates (ADCs) . Its molecular architecture integrates three critical modules: an Fmoc protecting group for amine protection during solid-phase peptide synthesis (SPPS) , a valine-citrulline (Val-Cit) dipeptide sequence that serves as a substrate for the lysosomal protease cathepsin B, and a self-immolative para-aminobenzyl alcohol (PAB) spacer that ensures traceless, triggered release of the attached cytotoxic payload [1]. This modular design is the foundation of its widespread use in targeted oncology therapeutics [2].

Procurement Risks: Why Fmoc-Val-Cit-PAB Analogs Are Not Drop-In Replacements for ADC Synthesis


Generic substitution of Fmoc-Val-Cit-PAB with alternative dipeptide linkers is not scientifically justified due to critical differences in enzymatic processing rates, plasma stability, and physicochemical properties that directly impact ADC homogeneity, potency, and safety [1]. While other dipeptide linkers like Val-Ala-PAB share the cathepsin B cleavage mechanism, they exhibit markedly different hydrophobic characteristics, which can lead to ADC aggregation and altered in vivo pharmacokinetics [2]. Furthermore, the presence of diastereomeric impurities in non-optimized synthetic batches of Fmoc-Val-Cit-PAB has been explicitly linked to high molecular weight aggregates in the final ADC product, a quality issue that is minimized in materials produced via improved, patent-protected methods [3]. Selection based solely on the dipeptide sequence without quantitative comparative data therefore carries significant risk of suboptimal ADC performance and increased development costs.

Fmoc-Val-Cit-PAB: A Quantitative Evidence Guide for Comparator-Based Linker Selection


Plasma Stability of Fmoc-Val-Cit-PAB: A Quantitative Benchmark Against Non-Cleavable Linkers

Fmoc-Val-Cit-PAB exhibits superior plasma stability that is comparable to non-cleavable linkers, a critical differentiator for ensuring the ADC payload remains intact in systemic circulation until reaching the target tumor microenvironment [1]. This property directly addresses the risk of premature drug release, which is a primary driver of off-target toxicity and narrows the therapeutic window . The stability is a consequence of the specific Val-Cit dipeptide sequence, which is selectively cleaved by lysosomal cathepsin B, an enzyme with minimal activity in human plasma [2].

ADC Linker Stability Plasma Stability Drug Release Kinetics

Cathepsin B Cleavage Kinetics: Fmoc-Val-Cit-PAB vs. Val-Ala-PAB Processing Rate

In a direct comparative enzymatic assay, the Val-Cit dipeptide core of Fmoc-Val-Cit-PAB is cleaved by cathepsin B at a rate that is twice as fast as the Val-Ala dipeptide sequence [1]. This head-to-head comparison of isolated cathepsin B cleavage rates provides a quantitative basis for anticipating differences in the rate of intracellular payload release from ADCs constructed with these linkers. Faster lysosomal processing can translate to more rapid attainment of cytotoxic drug concentrations within target cancer cells, potentially enhancing efficacy, particularly in rapidly proliferating tumors [2].

Enzyme Kinetics Cathepsin B Linker Cleavage ADC Processing

ADC In Vitro Potency: Fmoc-Val-Cit-PAB-Based Conjugates Outperform Val-Ala-PAB in Selectivity and Homogeneity

In a study evaluating site-specific HER2-targeting ADCs bearing a monomethyl auristatin E (MMAE) payload, the conjugate constructed with a Val-Cit-PAB linker demonstrated a superior overall profile compared to the analogous Val-Ala-PAB construct [1]. While both ADCs exhibited excellent and similar in vitro cytotoxicity, the Val-Cit-PAB ADC was specifically noted for its more favorable combination of in vitro potency, structural homogeneity, and hydrophilicity [2]. The increased hydrophobicity of the Val-Ala pair was identified as a limiting factor for its utility in this linker context, as it can promote aggregation .

ADC Cytotoxicity In Vitro Efficacy HER2 Targeting MMAE Payload

Diastereomeric Purity: Improved Fmoc-Val-Cit-PAB Synthesis Minimizes ADC Aggregation

The synthesis of Fmoc-Val-Cit-PAB can generate diastereomeric impurities, which are difficult to remove and directly contribute to high molecular weight aggregates in the final ADC drug substance [1]. A patented, improved manufacturing process has been developed that minimizes or eliminates the formation of these impurities, as confirmed by analytical HPLC [2]. This represents a critical quality differentiator between suppliers; linker material produced via the optimized process results in ADCs with significantly reduced aggregation, a key quality attribute for safety and efficacy [3].

Linker Synthesis Diastereomeric Purity ADC Aggregation Process Chemistry

Fmoc-Val-Cit-PAB: Validated Application Scenarios for Scientific and Industrial Use


Construction of ADCs Requiring High Plasma Stability and Rapid Intracellular Payload Release

This linker is ideal for designing ADCs where the therapeutic window is critically dependent on minimizing systemic drug release. The evidence of superior plasma stability, comparable to non-cleavable linkers, combined with the 2-fold faster cathepsin B cleavage rate relative to Val-Ala-PAB, supports its use in programs targeting aggressive, rapidly dividing tumors where rapid achievement of cytotoxic intracellular drug concentrations is essential [1].

Synthesis of Homogeneous, Low-Aggregation ADCs for Late-Stage Preclinical Development

When developing ADCs intended for in vivo efficacy and safety studies, the improved diastereomeric purity offered by optimized synthetic methods is critical. Procuring Fmoc-Val-Cit-PAB from sources that utilize these advanced processes directly mitigates the risk of developing an ADC with high molecular weight aggregates, thereby preserving the investment in conjugation and characterization [2]. This is a key procurement decision for programs advancing beyond early discovery.

Benchmarking Novel Linker Technologies in ADC Discovery Programs

Fmoc-Val-Cit-PAB serves as the established, industry-standard cleavable linker against which novel peptide linkers (e.g., those with unnatural amino acids or altered sequences) are compared for key metrics such as plasma stability and cathepsin B cleavage kinetics [3]. Its well-characterized performance profile makes it an essential control and comparator for evaluating next-generation ADC linker technologies, particularly those aiming for improved protease selectivity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Val-Cit-PAB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.